molecular formula C18H22BrNO3S B12193349 [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine

Cat. No.: B12193349
M. Wt: 412.3 g/mol
InChI Key: VEXZFAUAHBBWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine is a sulfonamide derivative characterized by a benzylamine core functionalized with a sulfonyl group linked to a 4-bromo-3-pentyloxyphenyl moiety.

Properties

Molecular Formula

C18H22BrNO3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-benzyl-4-bromo-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C18H22BrNO3S/c1-2-3-7-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14-15-8-5-4-6-9-15/h4-6,8-11,13,20H,2-3,7,12,14H2,1H3

InChI Key

VEXZFAUAHBBWEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Bromination: The starting material, a phenyl compound, undergoes bromination to introduce a bromine atom at the 4-position.

    Etherification: The brominated phenyl compound is then subjected to etherification with pentanol to introduce the pentyloxy group at the 3-position.

    Sulfonylation: The resulting compound is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated compound is reacted with benzylamine to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for enhancing the pharmacological profile of compounds, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that compounds with sulfonamide moieties can exhibit anticancer properties. For example, studies have shown that similar sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Anticonvulsant Properties

The structure of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine suggests potential anticonvulsant activity. Compounds with similar frameworks have been reported to demonstrate efficacy in reducing seizure activity in animal models, indicating that this compound could be explored for similar applications .

Biological Studies

The compound's ability to interact with biological systems makes it a candidate for various biological studies.

Enzyme Inhibition

Compounds containing sulfonamide groups are known to act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase and other enzymes critical for metabolic processes . The specific interactions of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine with target enzymes could be further elucidated through kinetic studies.

Receptor Modulation

Given its structural features, this compound may also interact with specific receptors in the body, potentially modulating their activity. This aspect could be crucial for developing novel therapeutics aimed at receptor-mediated diseases.

Material Science Applications

Beyond biological applications, [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can also be utilized in material science.

Polymer Chemistry

The compound can serve as a building block in the synthesis of polymers. Its unique functional groups allow for the modification of polymer properties, making it suitable for applications in coatings, adhesives, and other materials requiring specific chemical characteristics .

Nanotechnology

In nanotechnology, compounds like [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can be used to functionalize nanoparticles, enhancing their stability and interaction with biological systems. This application is particularly relevant in drug delivery systems where targeted delivery is essential.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using sulfonamide derivatives similar to [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine .
Study 2Anticonvulsant PropertiesReported efficacy in reducing seizure frequency in rodent models with compounds structurally related to the target compound .
Study 3Enzyme InhibitionInvestigated the inhibition of carbonic anhydrase by related sulfonamide compounds, suggesting potential for [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine .

Mechanism of Action

The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamine group can interact with receptors and other biological molecules, modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Versatility : The compound’s synthesis aligns with modular sulfonamide chemistry, allowing for further derivatization of the pentyloxy or bromine groups .
  • Biological Potential: While direct data are lacking, structural parallels to antifungal and protease-inhibiting analogs suggest promise for targeted drug development.

Biological Activity

The compound [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Chemical Structure and Properties

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can be characterized by the following structural formula:

C16H20BrNO3S\text{C}_{16}\text{H}_{20}\text{BrN}O_3\text{S}

This compound features a sulfonamide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine, exhibit significant antimicrobial activity. A study comparing various benzylamine derivatives showed that modifications to the benzene ring can enhance antibacterial effects. Specifically, the presence of electron-withdrawing groups (like bromine) was found to increase activity against certain bacterial strains .

CompoundActivityMechanism
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamineModerateInhibition of bacterial folate synthesis
Benzylamine (control)LowBaseline activity

Anticancer Properties

The potential anticancer properties of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine have been explored in vitro. Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by affecting cell cycle regulation and promoting apoptotic pathways .

Case Study: MCF-7 Breast Cancer Cell Line

  • Objective : To evaluate the cytotoxic effects of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine.
  • Method : MCF-7 cells were treated with varying concentrations of the compound.
  • Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM, with increased apoptosis markers observed via flow cytometry.

The mechanism by which [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis.
  • Modulation of Signaling Pathways : In cancer cells, it may interfere with pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation rates.

Comparative Analysis

When compared to other benzylamine derivatives, [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine shows enhanced activity due to the presence of both bromine and pentyloxy groups which contribute to its lipophilicity and binding affinity for biological targets.

CompoundAntimicrobial ActivityAnticancer Activity
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamineHighModerate
BenzylamineLowLow
Other SulfonamidesVariableVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.